

An In-depth Technical Guide to 2-Butoxy-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Butoxy-5-methylpyridin-3-amine

Cat. No.: B13543320

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives offer a versatile platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activities. Among these, aminopyridines have garnered significant attention for their presence in a wide array of biologically active molecules.^[1] This guide provides a comprehensive technical overview of a specific, lesser-documented aminopyridine derivative: **2-Butoxy-5-methylpyridin-3-amine**. While a dedicated PubChem Compound ID for this molecule is not readily available, this document consolidates available data, outlines a plausible synthetic pathway, and discusses its potential applications based on the broader understanding of the aminopyridine class.

Compound Profile: 2-Butoxy-5-methylpyridin-3-amine

2-Butoxy-5-methylpyridin-3-amine is a substituted aminopyridine with a butoxy group at the 2-position and a methyl group at the 5-position. The presence of the butoxy group is anticipated to increase the lipophilicity of the molecule, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Identity

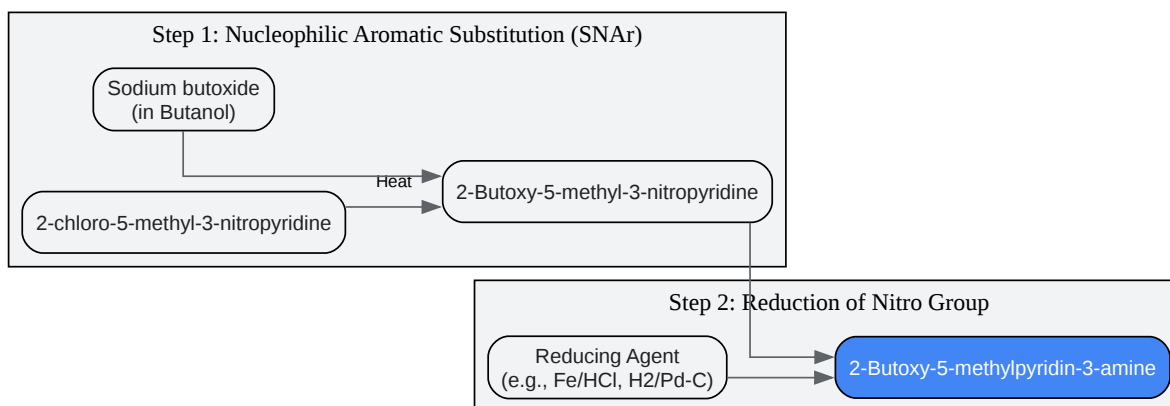
Property	Value	Source
CAS Number	1529165-65-8	[2]
Molecular Formula	C10H16N2O	[2]
Molecular Weight	180.25 g/mol	[2]
Canonical SMILES	<chem>CCCCOC1=NC=C(C)C=C1N</chem>	(Predicted)
InChI Key	(Predicted)	(Predicted)

Synthesis and Mechanistic Considerations

A definitive, published synthesis protocol for **2-Butoxy-5-methylpyridin-3-amine** is not widely available in peer-reviewed literature, suggesting its status as a specialized research chemical or a novel intermediate. However, a logical and efficient synthetic route can be postulated based on established pyridine chemistry. The proposed synthesis involves a two-step process starting from the commercially available precursor, 2-chloro-5-methyl-3-nitropyridine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a nucleophilic aromatic substitution (S_NAr) to introduce the butoxy group, followed by the reduction of the nitro group to the desired amine.



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Caption: Proposed two-step synthesis of **2-Butoxy-5-methylpyridin-3-amine**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Butoxy-5-methyl-3-nitropyridine

- **Reaction Setup:** To a solution of n-butanol (volume dependent on scale) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal in small portions under an inert atmosphere (e.g., nitrogen or argon) to generate sodium butoxide in situ. The reaction is exothermic and should be cooled in an ice bath.
- **Addition of Precursor:** Once the sodium has completely reacted, add 2-chloro-5-methyl-3-nitropyridine to the flask.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to obtain the crude 2-Butoxy-5-methyl-3-nitropyridine.

- Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **2-Butoxy-5-methylpyridin-3-amine**

- Reaction Setup: Dissolve the purified 2-Butoxy-5-methyl-3-nitropyridine in a suitable solvent such as ethanol or methanol in a round-bottom flask.
- Reduction: Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Reaction Conditions: If using iron, heat the mixture to reflux. For catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon. Monitor the reaction by TLC.
- Work-up: Upon completion, filter the reaction mixture to remove the catalyst (if using Pd/C) or iron salts. If an acid was used, neutralize the filtrate with a base (e.g., sodium bicarbonate).
- Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it. The final product, **2-Butoxy-5-methylpyridin-3-amine**, can be further purified by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Aminopyridine derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.^[1] They are key components in several approved drugs. The unique substitution pattern of **2-Butoxy-5-methylpyridin-3-amine** makes it an interesting candidate for further investigation in several therapeutic areas.

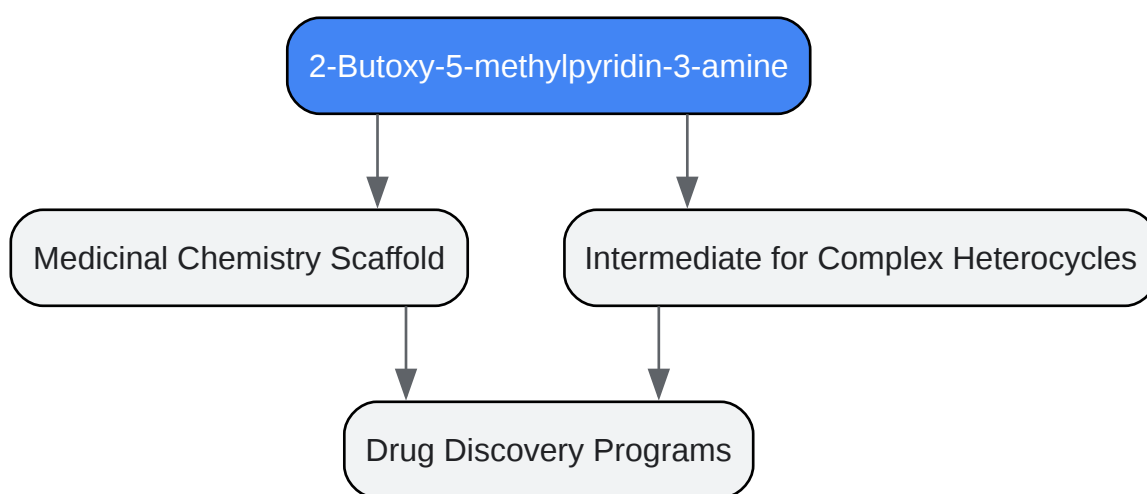
As a Scaffold in Medicinal Chemistry

The primary amine group at the 3-position serves as a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination. This allows for the facile generation of libraries of compounds for high-throughput screening. The butoxy

and methyl groups can be varied to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.

Potential as an Intermediate for Biologically Active Molecules

Substituted aminopyridines are crucial intermediates in the synthesis of more complex heterocyclic systems. For instance, they can be used to construct fused ring systems like imidazopyridines, which are known to have diverse biological activities.



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Caption: Potential roles of **2-Butoxy-5-methylpyridin-3-amine** in research.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for **2-Butoxy-5-methylpyridin-3-amine**, it is prudent to handle this compound with the same precautions as other aminopyridine derivatives. Many aminopyridines are classified as toxic if swallowed or in contact with skin, and can cause skin and eye irritation.^{[3][4][5]}

General Precautions

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

- Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
- If inhaled: Move the person into fresh air and keep comfortable for breathing.

Conclusion

2-Butoxy-5-methylpyridin-3-amine represents a potentially valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials appears feasible through standard organic chemistry transformations. The aminopyridine core, combined with its specific substitution pattern, offers opportunities for the development of novel compounds with tailored biological activities and pharmacokinetic profiles. Researchers working with this compound should exercise caution and adhere to strict safety protocols due to the potential hazards associated with this class of molecules. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

- Donlawson, C., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. *American Journal of Heterocyclic Chemistry*, 7(2), 23. [\[Link\]](#)

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Sources

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